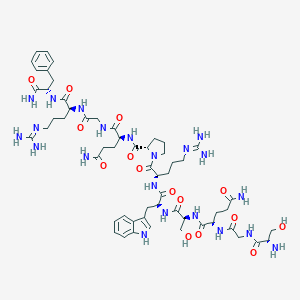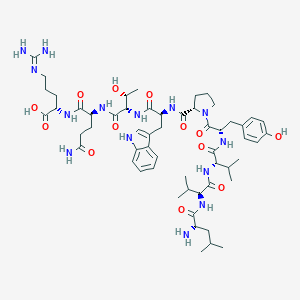
Furapromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furapromide is an organic compound with the molecular formula C10H12N2O4. It is known for its unique structural features, which include a furan ring, a nitro group, and an acrylamide moiety. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Furapromide typically involves the reaction of 5-nitro-2-furaldehyde with isopropylamine and acryloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors with precise temperature control and efficient mixing to ensure uniformity. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Furapromide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran ring.
Substitution: The acrylamide moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: N-Isopropyl-5-amino-2-furanacrylamide.
Reduction: N-Isopropyl-5-nitro-2-tetrahydrofuranacrylamide.
Substitution: Various substituted acrylamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Furapromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its nitro group.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as an intermediate in drug synthesis.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Furapromide involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The furan ring and acrylamide moiety also contribute to its reactivity and potential biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Isopropyl-5-amino-2-furanacrylamide: Similar structure but with an amino group instead of a nitro group.
N-Isopropyl-5-nitro-2-tetrahydrofuranacrylamide: Similar structure but with a tetrahydrofuran ring instead of a furan ring.
Uniqueness
Furapromide is unique due to the presence of both a nitro group and a furan ring, which impart distinct chemical and biological properties. The combination of these functional groups makes it a versatile intermediate in various synthetic applications.
Eigenschaften
CAS-Nummer |
1951-56-0 |
|---|---|
Molekularformel |
C10H12N2O4 |
Molekulargewicht |
224.21 g/mol |
IUPAC-Name |
(E)-3-(5-nitrofuran-2-yl)-N-propan-2-ylprop-2-enamide |
InChI |
InChI=1S/C10H12N2O4/c1-7(2)11-9(13)5-3-8-4-6-10(16-8)12(14)15/h3-7H,1-2H3,(H,11,13)/b5-3+ |
InChI-Schlüssel |
APOAEUBPCAZTDV-HWKANZROSA-N |
SMILES |
CC(C)NC(=O)C=CC1=CC=C(O1)[N+](=O)[O-] |
Isomerische SMILES |
CC(C)NC(=O)/C=C/C1=CC=C(O1)[N+](=O)[O-] |
Kanonische SMILES |
CC(C)NC(=O)C=CC1=CC=C(O1)[N+](=O)[O-] |
Synonyme |
cis-beta-(5-nitro-2-furyl)-N-isopropylacrylamide F-30066 furapromide furapromide, (E)-isomer furapromidum |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[4-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid](/img/structure/B157700.png)


![Dimethyl N,N'-(methylenedi-4,1-phenylene)bis[2-methyl-beta-alaninate]](/img/structure/B157708.png)
![Sodium p-[(2,4-diaminophenyl)azo]benzenesulphonate](/img/structure/B157711.png)


![[Diisocyanato(phenyl)methyl]benzene](/img/structure/B157718.png)
![4-Methyl-[1,3]dioxolo[4,5-c]pyridine](/img/structure/B157719.png)



